molecular formula C13H23NO3 B13151080 tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13151080
M. Wt: 241.33 g/mol
InChI Key: NWJDTOOVLHKKCU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-oxopropyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)9-11-7-5-6-8-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

NWJDTOOVLHKKCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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